molecular formula C26H18ClN3O3S2 B11686193 N-{(5Z)-5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-2-methylbenzamide

N-{(5Z)-5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-2-methylbenzamide

Cat. No.: B11686193
M. Wt: 520.0 g/mol
InChI Key: RLLMCWUMYMJMCS-DQRAZIAOSA-N
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Description

N-{(5Z)-5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-2-methylbenzamide is a complex organic compound that features a unique combination of indole, thiazolidine, and benzamide moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(5Z)-5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-2-methylbenzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Indole Derivative: The indole derivative can be synthesized by reacting 2-chlorobenzyl chloride with indole-2,3-dione in the presence of a base such as potassium carbonate.

    Thiazolidine Ring Formation: The indole derivative is then reacted with thiourea and chloroacetic acid to form the thiazolidine ring.

    Condensation Reaction: The resulting thiazolidine compound is condensed with 2-methylbenzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazolidine moieties.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl and benzamide moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation Products: Oxidized derivatives of the indole and thiazolidine rings.

    Reduction Products: Reduced forms of the carbonyl groups.

    Substitution Products: Substituted derivatives at the chlorobenzyl and benzamide positions.

Scientific Research Applications

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{(5Z)-5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-2-methylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to the disruption of specific cellular pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-{(5Z)-5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-2-methylbenzamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

Molecular Formula

C26H18ClN3O3S2

Molecular Weight

520.0 g/mol

IUPAC Name

N-[(5Z)-5-[1-[(2-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methylbenzamide

InChI

InChI=1S/C26H18ClN3O3S2/c1-15-8-2-4-10-17(15)23(31)28-30-25(33)22(35-26(30)34)21-18-11-5-7-13-20(18)29(24(21)32)14-16-9-3-6-12-19(16)27/h2-13H,14H2,1H3,(H,28,31)/b22-21-

InChI Key

RLLMCWUMYMJMCS-DQRAZIAOSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)NN2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl)/SC2=S

Canonical SMILES

CC1=CC=CC=C1C(=O)NN2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl)SC2=S

Origin of Product

United States

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